molecular formula C17H22ClF3N2O3 B2399281 tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1417793-54-4

tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B2399281
CAS No.: 1417793-54-4
M. Wt: 394.82
InChI Key: YEATWQKDKDGKMM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1417794-57-0) is a piperidine-based compound featuring a pyridine ring substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively. The pyridinyloxy moiety is connected via a methylene bridge (-CH₂-O-) to the piperidine ring at position 3, while the tert-butyl carbamate group at position 1 provides steric protection and modulates solubility . Its molecular formula is C₁₆H₂₀ClF₃N₂O₃, with a molecular weight of 380.79 g/mol. The compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to the electron-withdrawing Cl and CF₃ groups, which enhance metabolic stability and influence target binding .

Properties

IUPAC Name

tert-butyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClF3N2O3/c1-16(2,3)26-15(24)23-6-4-5-11(9-23)10-25-14-13(18)7-12(8-22-14)17(19,20)21/h7-8,11H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEATWQKDKDGKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1417793-54-4) is a synthetic compound belonging to the family of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology.

The molecular formula of this compound is C17H22ClF3N2O3C_{17}H_{22}ClF_3N_2O_3, with a molecular weight of 394.82 g/mol. The compound exhibits a complex structure that may influence its biological interactions and therapeutic potential.

Biological Activity Overview

Research indicates that compounds with similar structures, particularly piperidine derivatives, exhibit a variety of biological activities including:

  • Anticancer Activity : Some studies have highlighted the potential of piperidine derivatives in inducing apoptosis in cancer cells. For instance, one study demonstrated that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neuropharmacological Effects : Piperidine derivatives have also been implicated in modulating cholinergic activity, which is crucial for cognitive functions. Compounds targeting muscarinic acetylcholine receptors have shown promise in treating neurodegenerative diseases like Alzheimer's .

Anticancer Research

A notable study examined the efficacy of various piperidine derivatives, including those structurally related to this compound). The findings suggested that these compounds could inhibit cell proliferation and promote apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AFaDu5.0Apoptosis induction
Compound BA54910.0Mitochondrial disruption
tert-butyl derivativeTBDTBDTBD

Neuropharmacological Studies

In another investigation focusing on neuropharmacological properties, piperidine derivatives were tested for their ability to inhibit cholinesterase enzymes, which are significant in Alzheimer's disease pathology. The structure–activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance inhibitory activity against acetylcholinesterase (AChE) .

Table 2: Cholinesterase Inhibition Data

CompoundAChE Inhibition (%)Reference
Compound C85% at 10 µM
tert-butyl derivativeTBDTBD

Structure–Activity Relationship (SAR)

The SAR analysis of piperidine derivatives reveals that specific structural features significantly affect their biological activity. For instance, the presence of electron-withdrawing groups such as trifluoromethyl enhances binding affinity to target proteins, potentially increasing efficacy against cancer cells and neurodegenerative conditions .

Scientific Research Applications

Anticancer Research

The compound has been evaluated for its role as a checkpoint kinase 1 (CHK1) inhibitor . CHK1 plays a crucial role in the cellular response to DNA damage, making it a target for cancer therapies. Studies indicate that compounds with similar structural features exhibit promising efficacy in enhancing the effects of DNA-damaging chemotherapeutics .

Case Study: CHK1 Inhibitor Development

A study published in the Journal of Medicinal Chemistry highlighted the optimization of a series of CHK1 inhibitors, where structural modifications led to enhanced potency and selectivity against cancer cell lines. The findings suggest that tert-butyl derivatives can serve as effective scaffolds for developing novel anticancer agents .

Neuropharmacology

Research indicates potential applications in neuropharmacology, particularly regarding the modulation of neurotransmitter systems. Compounds with piperidine structures are often investigated for their effects on dopamine and serotonin receptors, which are critical in treating neurological disorders such as depression and schizophrenia .

Case Study: Dual Action on Receptors

In a study focusing on dual-target drugs, researchers explored compounds similar to tert-butyl derivatives that act as both agonists and antagonists at mu-opioid receptors and dopamine D3 receptors. This dual action can provide therapeutic benefits in managing pain while minimizing addiction risks associated with traditional opioids .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory applications. Research into similar compounds has shown that trifluoromethyl groups can enhance anti-inflammatory activity by modulating immune responses .

Case Study: In Vivo Efficacy

Experimental models have demonstrated that related compounds exhibit significant reductions in inflammatory markers in conditions like arthritis and colitis. These findings open avenues for further exploration of tert-butyl derivatives as anti-inflammatory agents .

Synthesis and Optimization

The synthesis of tert-butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves multi-step reactions that allow for the incorporation of various functional groups, enhancing its pharmacological profile.

Synthetic Route Overview

  • Starting Materials : Utilize commercially available pyridine derivatives.
  • Reagents : Employ coupling agents and protective groups to facilitate selective reactions.
  • Purification : Use chromatographic techniques to isolate the desired product.

Optimization Strategies

Optimization often focuses on:

  • Enhancing solubility and bioavailability.
  • Reducing metabolic degradation.
  • Increasing selectivity towards target proteins.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences :
    • Pyridine substituents: 5-bromo (Br) and 3-dimethoxymethyl instead of 3-Cl and 5-CF₃.
    • Heterocyclic amine: Pyrrolidine (5-membered ring) vs. piperidine (6-membered).
  • Implications :
    • Bromo substituents enable cross-coupling reactions (e.g., Suzuki), while dimethoxymethyl introduces steric bulk and polarity. The pyrrolidine ring reduces conformational flexibility compared to piperidine .
tert-Butyl 3-(((5-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
  • Key Differences :
    • Pyridine substituent: 5-methyl (CH₃) instead of 3-Cl and 5-CF₃.
  • Implications: The methyl group is electron-donating, increasing pyridine basicity and reducing resistance to oxidative metabolism.

Heterocyclic Ring Variations

tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences :
    • Pyrrolidine (5-membered) replaces piperidine.
  • This compound (CAS: 1417793-56-6) has been discontinued, suggesting inferior performance or stability compared to the piperidine analog .
tert-Butyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxylate
  • Key Differences :
    • Direct attachment of pyridinyloxy to piperidine position 4 (vs. methylene bridge at position 3).
  • Implications :
    • Eliminates the flexible methylene linker, rigidifying the structure. This positional isomerism may reduce adaptability in binding pockets, impacting pharmacokinetics .

Functional Group Modifications

tert-Butyl 3-(((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences :
    • Incorporates a boronate ester at pyridine position 3.
  • Implications :
    • Enables Suzuki-Miyaura cross-coupling for further functionalization, a feature absent in the target compound. This highlights its utility in modular synthesis pipelines .

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